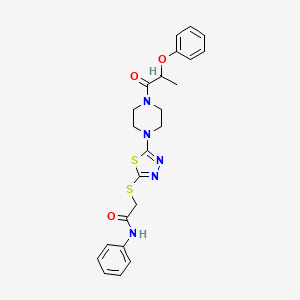

2-((5-(4-(2-phenoxypropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-[[5-[4-(2-phenoxypropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O3S2/c1-17(31-19-10-6-3-7-11-19)21(30)27-12-14-28(15-13-27)22-25-26-23(33-22)32-16-20(29)24-18-8-4-2-5-9-18/h2-11,17H,12-16H2,1H3,(H,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVQUZRIAWCYRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-(2-phenoxypropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound integrates several functional groups, including:

- Piperazine ring

- Thiadiazole moiety

- Phenoxypropanoyl group

These structural features suggest a diverse range of interactions with biological targets. The molecular formula indicates a combination of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S), which contributes to its unique pharmacological profile.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. Each method is selected based on factors such as yield and purity. Common approaches involve:

- Condensation reactions involving piperazine derivatives and thiadiazole precursors.

- Functional group modifications to introduce the phenoxypropanoyl moiety.

Biological Activity

Preliminary studies indicate that compounds similar to this compound exhibit various biological activities:

Antimicrobial Activity

Research suggests that this compound may possess antimicrobial properties. For instance, derivatives containing the thiadiazole moiety have shown effectiveness against a range of pathogens, including:

- Bacterial strains : Staphylococcus aureus, Escherichia coli

- Fungal strains : Candida albicans

A study highlighted the minimum inhibitory concentration (MIC) values for related compounds demonstrating significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Thiadiazole derivatives are known to disrupt DNA replication processes in cancer cells. Studies have reported:

- Induction of apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HePG-2 (hepatocellular carcinoma).

The structure–activity relationship (SAR) analysis indicated that specific substituents on the thiadiazole ring enhance anticancer efficacy .

The mechanism by which this compound exerts its effects may involve:

- Binding to specific receptors or enzymes , modulating their activity.

- Interference with nucleic acid synthesis , leading to inhibited growth in bacterial and cancer cells.

- Induction of cellular stress responses , resulting in apoptosis.

Understanding these interactions is crucial for elucidating its therapeutic potential.

Comparative Analysis

The uniqueness of this compound can be illustrated by comparing it with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-[4-(Aryl substituted) piperazin-1-yl]-N-phenylacetamides | Piperazine ring, acetamide group | Potential antipsychotic effects |

| 5-Methylthiazole derivatives | Thiazole ring instead of thiadiazole | Antimicrobial activity |

| Phenoxyacetic acid derivatives | Similar phenoxy group | Anti-inflammatory properties |

The distinct combination of a thiadiazole moiety with a piperazine structure and phenoxypropanoyl group may confer unique pharmacological properties not found in other similar compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Antimicrobial Studies : A study evaluated the antimicrobial action of piperazine-based thiadiazole derivatives against various microorganisms, confirming their effectiveness against resistant strains .

- Anticancer Studies : Research on 1,3,4-thiadiazole derivatives demonstrated significant cytotoxicity against cancer cell lines with IC50 values lower than standard chemotherapeutics .

- Mechanistic Insights : Investigations into the mechanism revealed that certain derivatives induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 2-((5-(4-(2-phenoxypropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide as an anticancer agent.

Case Study: Antitumor Activity

A study published in MDPI demonstrated that derivatives of 1,3,4-thiadiazoles exhibit significant antitumor activity against various cancer cell lines. The incorporation of the piperazine moiety in similar compounds resulted in enhanced cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells. For instance, compounds with IC50 values as low as 12.5 µM against MCF-7 cells and 0.2 µM against A549 cells were reported .

Antimicrobial Properties

The compound also exhibits promising antimicrobial properties. Research indicates that derivatives containing the 1,3,4-thiadiazole scaffold have shown efficacy against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

An investigation into the antimicrobial properties of 2-amino-1,3,4-thiadiazole derivatives revealed that certain modifications led to enhanced activity against strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics .

Poly (ADP-ribose) Polymerase Inhibition

Research has indicated that compounds related to this structure can act as inhibitors of poly (ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy .

Data Summary Table

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

Answer:

The synthesis typically involves three key steps:

Thiadiazole core formation : Cyclization of thiosemicarbazide derivatives with carboxylic acids or esters under reflux with POCl₃ (e.g., 90°C for 3 hours) to form the 1,3,4-thiadiazole ring .

Piperazine coupling : Reacting the thiadiazole intermediate with 2-phenoxypropanoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous DMF at 60–80°C to install the piperazine moiety .

Thioether linkage : Coupling the thiadiazole-piperazine intermediate with N-phenyl-2-mercaptoacetamide using NaH as a base in THF, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Optimization : Microwave-assisted synthesis (100–120°C, 30 min) can enhance yield (15–20% improvement) and reduce side-product formation .

Advanced: How can researchers resolve discrepancies between theoretical and experimental NMR data?

Answer:

Discrepancies often arise from dynamic effects (e.g., rotational barriers in acetamide groups) or solvent-dependent conformational changes. Strategies include:

- Dynamic NMR (DNMR) : Analyze variable-temperature ¹H NMR (e.g., 25–60°C in DMSO-d₆) to identify slow-exchange protons (e.g., piperazine NH or thioether-linked CH₂) .

- DFT calculations : Compare computed chemical shifts (using Gaussian or ORCA at B3LYP/6-31G* level) with experimental data to validate assignments .

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings, particularly for aromatic protons in the phenylacetamide and phenoxypropanoyl groups .

Basic: What spectroscopic techniques are critical for structural confirmation?

Answer:

- ¹H/¹³C NMR : Identify key protons (e.g., thiadiazole C5-H at δ 8.2–8.5 ppm, piperazine CH₂ at δ 2.5–3.1 ppm) and carbons (e.g., thioacetamide carbonyl at ~170 ppm) .

- HRMS (ESI-TOF) : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., C₂₄H₂₆N₅O₃S₂: calc. 520.1421, observed 520.1418) .

- IR spectroscopy : Detect characteristic bands (e.g., C=O stretch at 1680–1700 cm⁻¹, N-H bend at 3300 cm⁻¹) .

Advanced: How to optimize reaction conditions to minimize thioether oxidation?

Answer:

Thioether oxidation to sulfoxides/sulfones can occur during synthesis or storage. Mitigation strategies:

- Inert atmosphere : Conduct reactions under N₂/Ar to prevent O₂ exposure .

- Antioxidant additives : Use 1–2 mol% hydroquinone or ascorbic acid in DMF/THF .

- Low-temperature storage : Store the compound at –20°C in amber vials under N₂ .

Basic: What structural features influence its biological activity?

Answer:

Key pharmacophores include:

- 1,3,4-Thiadiazole : Enhances π-π stacking with enzyme active sites (e.g., kinase inhibitors) .

- Piperazine moiety : Improves solubility and enables hydrogen bonding via NH groups .

- Thioether linkage : Increases metabolic stability compared to ethers .

Advanced: How to validate target engagement in enzyme inhibition assays?

Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) to recombinant targets (e.g., 10–100 nM range for kinases) .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH) to confirm stoichiometry (1:1 binding typical) .

- Competitive assays : Use fluorescent probes (e.g., ATP-BODIPY) to assess IC₅₀ shifts under varying inhibitor concentrations .

Basic: What purification methods ensure high purity (>95%)?

Answer:

- Normal-phase chromatography : Use silica gel with ethyl acetate/hexane (1:3 to 1:1 gradient) .

- Recrystallization : Dissolve in hot ethanol (80°C) and cool to 4°C for crystal formation .

- HPLC (C18 column) : Apply acetonitrile/water (70:30, 1 mL/min) for final polishing .

Advanced: How to address low solubility in aqueous buffers for in vitro assays?

Answer:

- Co-solvents : Use 5% DMSO or cyclodextrin (10 mM hydroxypropyl-β-CD) .

- Salt formation : Prepare hydrochloride salts via HCl gas bubbling in diethyl ether .

- Prodrug strategy : Synthesize phosphate esters at the acetamide group to enhance hydrophilicity .

Basic: What in silico tools predict its ADMET properties?

Answer:

- SwissADME : Predict logP (~3.5), H-bond acceptors (7), and BBB permeability (low) .

- pkCSM : Estimate hepatic metabolism (CYP3A4 substrate) and renal excretion .

- Molinspiration : Calculate drug-likeness scores (e.g., 0.8–1.2 for kinase targets) .

Advanced: How to design SAR studies for derivatives?

Answer:

- Core modifications : Replace thiadiazole with oxadiazole or triazole to assess ring flexibility .

- Substituent variation : Introduce electron-withdrawing groups (e.g., –CF₃, –NO₂) on the phenylacetamide to enhance target affinity .

- Bioisosteres : Substitute piperazine with morpholine or piperidine to study steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.